4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile
Overview
Description
4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzotriazole derivatives .
Scientific Research Applications
4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a UV stabilizer in polymers and coatings, protecting materials from UV radiation.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as antimicrobial activity or UV stabilization .
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol (UV-328): A UV stabilizer used in plastics.
2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with similar UV stabilizing properties.
2-(2H-benzotriazol-2-yl)-4-tert-butylphenol: Used in coatings and adhesives for UV protection
Uniqueness
What sets 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly versatile for various applications, from UV stabilization to potential therapeutic uses .
Properties
IUPAC Name |
4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c1-13-6-8-19(28-20-9-7-14(12-21)11-18(20)25(26)27)17(10-13)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVDZTYRLPZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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